molecular formula C10H11BrMg B6306563 4-(3-Buten-1-yl)phenylmagnesium bromide CAS No. 947257-63-8

4-(3-Buten-1-yl)phenylmagnesium bromide

Cat. No.: B6306563
CAS No.: 947257-63-8
M. Wt: 235.40 g/mol
InChI Key: FMTLWXHDKJSZTE-UHFFFAOYSA-M
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Description

4-(3-Buten-1-yl)phenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Buten-1-yl)phenylmagnesium bromide is typically prepared by reacting 4-(3-Buten-1-yl)bromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Buten-1-yl)phenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF.

    Catalysts: Sometimes used in catalytic amounts to enhance reaction rates.

Major Products

    Alcohols: Formed from reactions with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

Scientific Research Applications

4-(3-Buten-1-yl)phenylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to create complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Involved in the synthesis of polymers and advanced materials.

    Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of key intermediates.

Mechanism of Action

The mechanism of action of 4-(3-Buten-1-yl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium bromide byproduct is typically removed by aqueous workup.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the butenyl group.

    4-Methylphenylmagnesium Bromide: Similar structure but with a methyl group instead of a butenyl group.

Uniqueness

4-(3-Buten-1-yl)phenylmagnesium bromide is unique due to its butenyl group, which provides additional reactivity and versatility in organic synthesis. This makes it particularly useful in forming complex molecules that require multiple functional groups.

Properties

IUPAC Name

magnesium;but-3-enylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h2,5-6,8-9H,1,3,7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTLWXHDKJSZTE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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